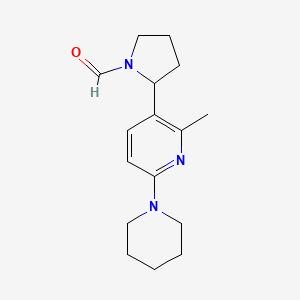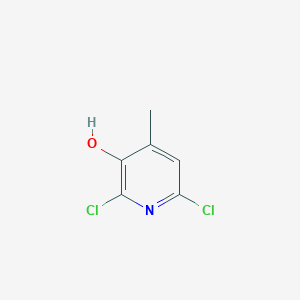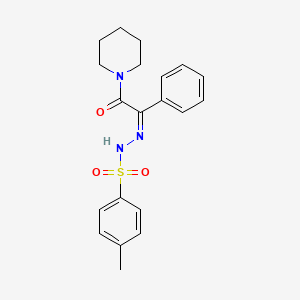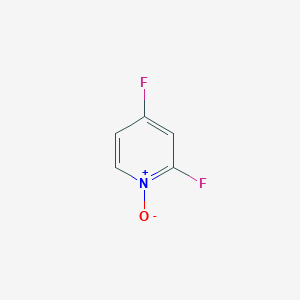![molecular formula C7H13NO B11824852 [(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,6S)-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-3-azabicyclo[41One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be adapted for the synthesis of the target compound . This involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bicyclic framework or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
The compound’s bicyclic framework is of interest in the study of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets in a specific manner, making it a potential candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other functional materials .
Mecanismo De Acción
The mechanism by which [(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol: This compound shares a similar bicyclic framework but with a benzyl group instead of a hydroxymethyl group.
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and nature of substituents.
3-azabicyclo[3.3.1]non-3-enes: These compounds feature a larger bicyclic framework and different functional groups.
Uniqueness
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-1-2-8-4-6(7)3-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
Clave InChI |
LMIZNBYHODARQY-BQBZGAKWSA-N |
SMILES isomérico |
C1CNC[C@H]2[C@@]1(C2)CO |
SMILES canónico |
C1CNCC2C1(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)

![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)


![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)


